molecular formula C15H14FN5O2S B2354252 N-(2-(4-fluorophenoxy)ethyl)-5-methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1251559-44-0

N-(2-(4-fluorophenoxy)ethyl)-5-methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2354252
CAS No.: 1251559-44-0
M. Wt: 347.37
InChI Key: BYBHFPJNYJIUBC-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a fluorophenoxy group, a thiazole ring, and a triazole ring. These functional groups suggest that the compound could have interesting chemical and biological properties .


Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized through multi-step processes involving various types of organic reactions .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, includes a thiazole ring (a type of heterocycle containing nitrogen and sulfur atoms), a triazole ring (another type of heterocycle containing two nitrogen atoms), and a fluorophenoxy group (a phenol derivative with a fluorine atom). These groups are likely to influence the compound’s physical and chemical properties .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could increase its stability and affect its interactions with other molecules .

Scientific Research Applications

Microwave-assisted Synthesis and Biological Activities

Microwave-assisted synthesis techniques have been applied to generate hybrid molecules containing penicillanic or cephalosporanic acid moieties, exploring their antimicrobial, antilipase, and antiurease activities. Some synthesized compounds demonstrated good to moderate antimicrobial activity against tested microorganisms, with specific compounds exhibiting notable antiurease and antilipase activities (Başoğlu et al., 2013).

Fluorescent Dyes for Imaging

The development of fluorescent dyes using N-ethoxycarbonylpyrene- and perylene thioamides as building blocks has led to compounds displaying a wide fluorescence range. This includes the synthesis of 4-hydroxythiazole-based fluorophores, which show potential for applications in imaging and diagnostics due to their color-tunable fluorescence properties (Witalewska et al., 2019).

Antimicrobial and Antifungal Agents

Novel 2-(6-methoxy-2-naphthyl)propionamide derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. Some compounds showed significant activities, matching or exceeding those of standard agents like Ampicillin and Fluconazole. This highlights their potential as novel antimicrobial and antifungal agents (Helal et al., 2013).

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. It could also involve investigating its mechanism of action and toxicity in biological systems .

Properties

IUPAC Name

N-[2-(4-fluorophenoxy)ethyl]-5-methyl-1-(1,3-thiazol-2-yl)triazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN5O2S/c1-10-13(19-20-21(10)15-18-7-9-24-15)14(22)17-6-8-23-12-4-2-11(16)3-5-12/h2-5,7,9H,6,8H2,1H3,(H,17,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYBHFPJNYJIUBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=NC=CS2)C(=O)NCCOC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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